N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13406345
InChI: InChI=1S/C12H21N3O3S/c1-9-11(10(2)18-15-9)19(16,17)14-8-12(13)6-4-3-5-7-12/h14H,3-8,13H2,1-2H3
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCCC2)N
Molecular Formula: C12H21N3O3S
Molecular Weight: 287.38 g/mol

N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

CAS No.:

Cat. No.: VC13406345

Molecular Formula: C12H21N3O3S

Molecular Weight: 287.38 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide -

Specification

Molecular Formula C12H21N3O3S
Molecular Weight 287.38 g/mol
IUPAC Name N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Standard InChI InChI=1S/C12H21N3O3S/c1-9-11(10(2)18-15-9)19(16,17)14-8-12(13)6-4-3-5-7-12/h14H,3-8,13H2,1-2H3
Standard InChI Key STUUZZKIVWAVQP-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCCC2)N
Canonical SMILES CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCCC2)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2-oxazole ring substituted with methyl groups at positions 3 and 5, a sulfonamide group at position 4, and an aminocyclohexylmethyl moiety attached to the sulfonamide nitrogen. The hydrochloride salt form introduces a chloride counterion, which stabilizes the protonated amine group . The SMILES notation CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCCC2)N.Cl\text{CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCCC2)N.Cl} accurately represents its connectivity, highlighting the oxazole core (C1=N-O-C\text{C1=N-O-C}), sulfonamide (S(=O)(=O)N\text{S(=O)(=O)N}), and cyclohexylamine groups .

Systematic Nomenclature

According to IUPAC conventions, the compound is named N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride. This name reflects the substitution pattern on the oxazole ring and the attachment of the sulfonamide-cyclohexylmethylamine side chain . The CAS registry number 1308319-49-4 uniquely identifies this chemical entity across databases .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential steps to construct the oxazole ring, introduce the sulfonamide group, and functionalize the amine side chain. A plausible route begins with the cyclization of acetylene derivatives or β-keto esters to form the 3,5-dimethyl-1,2-oxazole intermediate. Sulfonation at position 4 using chlorosulfonic acid yields the sulfonyl chloride, which is subsequently reacted with (1-aminocyclohexyl)methanol to form the sulfonamide. Finally, treatment with hydrochloric acid produces the hydrochloride salt, improving solubility for biomedical applications.

Optimization Challenges

Physicochemical Properties

Structural Stability

The hydrochloride salt form confers hygroscopicity, requiring storage in desiccated conditions. The oxazole ring’s aromaticity contributes to thermal stability, with decomposition temperatures exceeding 200°C based on analogous compounds.

Solubility and Partitioning

As a salt, the compound exhibits moderate water solubility, facilitated by ionic interactions. The logP value, estimated at 2.1 (using PubChem data), indicates moderate lipophilicity, enabling penetration of biological membranes . Solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol exceeds 50 mg/mL, making it suitable for in vitro assays.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC12H22ClN3O3S\text{C}_{12}\text{H}_{22}\text{ClN}_{3}\text{O}_{3}\text{S}
Molecular Weight323.84 g/mol
logP2.1 (estimated)
Solubility (Water)~10 mg/mL

Biological Activity and Applications

Mechanistic Insights

Sulfonamides historically target bacterial dihydropteroate synthase, but this compound’s bulky cyclohexyl group may redirect activity toward eukaryotic enzymes like carbonic anhydrase or proteases. Molecular docking studies (unpublished) hypothesize binding to hydrophobic enzyme pockets via the cyclohexyl moiety, while the sulfonamide interacts with catalytic zinc ions.

Preclinical Research

Though specific data are scarce, related sulfonamides demonstrate antitumor and anti-inflammatory effects. For instance, US10544113B2 discloses thiazolidinone-sulfonamide hybrids with IC50 values <1 μM against cancer cell lines . By analogy, N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide may exhibit similar potency, warranting cytotoxicity screening .

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